REACTION_CXSMILES
|
[O:1]=O.[CH:3]1[CH:8]=[CH:7][NH+:6]=[CH:5][CH:4]=1.[CH:9]1[CH:14]=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O.[C:24]1([CH3:30])[CH:29]=[CH:28]C=C[CH:25]=1>>[CH3:4][CH2:5][N:6]([C:7]([C:8]1[CH:3]=[CH:28][CH:29]=[C:24]([CH3:30])[CH:25]=1)=[O:1])[CH2:14][CH3:9] |f:1.2.3|
|
Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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for 20 minutes
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Duration
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20 min
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C(=O)C1=CC(=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |